BenchChemオンラインストアへようこそ!

4-Hydroxyprostanozol-17-ketone

steroid metabolism doping control positional isomerism

4-Hydroxyprostanozol-17-ketone (CAS 1173998-82-7; molecular formula C₂₀H₂₈N₂O₂; molecular weight 328.4 g/mol) is a hydroxylated 17-keto metabolite of the designer anabolic-androgenic steroid prostanozol, characterized by a hydroxyl substituent specifically at the C-4 position of the steroidal A-ring. First tentatively identified as a major first-phase metabolic product in human liver microsome (HLM) incubations and uPA(+/+)-SCID chimeric mouse studies, this compound belongs to the broad class of 17-keto-substituted prostanozol metabolites—a group that is pharmacologically deactivated relative to the 17β-hydroxy parent steroid yet critically important for prolonging the urinary detection window in anti-doping analyses.

Molecular Formula C20H28N2O2
Molecular Weight 328.4 g/mol
Cat. No. B13445393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyprostanozol-17-ketone
Molecular FormulaC20H28N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4O)NN=C5)C
InChIInChI=1S/C20H28N2O2/c1-19-8-7-14-12(13(19)5-6-16(19)23)3-4-15-18(24)17-11(10-21-22-17)9-20(14,15)2/h10,12-15,18,24H,3-9H2,1-2H3,(H,21,22)/t12?,13?,14?,15?,18?,19-,20+/m0/s1
InChIKeyPYOPWRJXNRFQKF-UGNMPKRJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyprostanozol-17-ketone: A C4-Specific Hydroxylated Metabolite Reference Standard for Doping Control and Steroid Metabolism Research


4-Hydroxyprostanozol-17-ketone (CAS 1173998-82-7; molecular formula C₂₀H₂₈N₂O₂; molecular weight 328.4 g/mol) is a hydroxylated 17-keto metabolite of the designer anabolic-androgenic steroid prostanozol, characterized by a hydroxyl substituent specifically at the C-4 position of the steroidal A-ring . First tentatively identified as a major first-phase metabolic product in human liver microsome (HLM) incubations and uPA(+/+)-SCID chimeric mouse studies, this compound belongs to the broad class of 17-keto-substituted prostanozol metabolites—a group that is pharmacologically deactivated relative to the 17β-hydroxy parent steroid yet critically important for prolonging the urinary detection window in anti-doping analyses [1]. Unlike the 3′-hydroxy and 16β-hydroxy positional isomers—for which certified reference materials have been commercially available—the C-4 hydroxylated congener has historically lacked an authenticated reference standard, making its unequivocal chromatographic confirmation and quantification in biological matrices a persistent analytical gap [1].

Why 3′-Hydroxyprostanozol-17-ketone or 16β-Hydroxyprostanozol-17-ketone Cannot Substitute for the C4-Hydroxylated Isomer in Forensic and Metabolic Studies


Within the prostanozol metabolic pathway, multiple monohydroxylated 17-keto isomers are generated by cytochrome P450-mediated oxidation at topologically distinct positions on the steroid nucleus—including C-3′ (pyrazole ring), C-4 (A-ring), and C-16β (D-ring) [1]. Although all three isomers share an identical elemental composition (C₂₀H₂₈N₂O₂) and nominal mass (328 Da), they exhibit divergent chromatographic retention behavior, electron-impact fragmentation patterns, and MS/MS product-ion spectra [2]. In doping control laboratories operating under WADA-accredited protocols, the unambiguous confirmation of a prohibited substance requires chromatographic retention time matching and diagnostic ion ratio concordance between the suspect analyte in the biological sample and an authentic reference standard analyzed under identical conditions [1]. Substitution of 3′-hydroxyprostanozol-17-ketone (CAS 1173998-80-5) or 16β-hydroxyprostanozol-17-ketone for the C-4 hydroxylated isomer will yield mismatched retention times and ion ratios, rendering the analytical finding technically indefensible in litigation or anti-doping tribunal proceedings [1]. Consequently, laboratories engaged in prostanozol metabolism research or doping control require access to each positional isomer individually.

Quantitative Differentiation Evidence for 4-Hydroxyprostanozol-17-ketone versus Closely Related Isomeric Metabolites


C-4 Regiospecific Hydroxylation Defines a Distinct Metabolic Branch Point Relative to C-3′ and C-16β Isomers

The hydroxyl substituent in 4-Hydroxyprostanozol-17-ketone is located at the C-4 position of the steroidal A-ring (5α-androst-2-eno[3,2-c]pyrazole backbone), whereas the two other unequivocally identified monohydroxylated 17-keto metabolites carry their hydroxyl groups at C-3′ (attached to the pyrazole nucleus) and C-16β (D-ring), respectively [1]. This regiospecificity was established through GC-MS full-scan and LC-MS/MS precursor ion scanning of urine from prostanozol-administrated uPA(+/+)-SCID chimeric mice and HLM incubations; the C-4 hydroxylation site was tentatively assigned as one of three major first-phase oxidation loci, alongside C-3′ and C-16 [1]. The positional isomerism results in distinct GC retention indices and electron-impact mass spectra that differ in relative abundance of key fragment ions, enabling chromatographic separation despite identical molecular weight [2].

steroid metabolism doping control positional isomerism

Unequivocal Identification of C-4 Hydroxylated Metabolites Requires the Target Compound as Authentic Reference Material

In the 2016 comprehensive prostanozol metabolism study by Geldof et al., C-4 was identified as a major first-phase hydroxylation site; however, unlike the 3′-hydroxy and 16β-hydroxy-17-ketoprostanozol metabolites—which were unequivocally identified because authentic reference material was available—the C-4 hydroxylated metabolite could only be tentatively identified due to the absence of a certified reference standard at the time [1]. This limitation prevented the definitive confirmation of the C-4 hydroxylated species in both the chimeric mouse urine and the human liver microsome incubation extracts. The commercial availability of 4-Hydroxyprostanozol-17-ketone (CAS 1173998-82-7) as a neat reference compound now eliminates this gap, enabling laboratories to unambiguously assign chromatographic peaks corresponding to the C-4 hydroxylated 17-keto metabolite .

doping control reference standard metabolite confirmation

Chromatographic Differentiation of Isomeric C₂₀H₂₈N₂O₂ Metabolites by GC/TOF-MS and LC/ESI-MS

Yum et al. (2011) demonstrated that prostanozol metabolites bearing hydroxyl groups on different steroid ring systems could be resolved and assigned to distinct chromatographic peaks using LC/ESI-MS and GC/TOF-MS. In that study, the monohydroxylated 17-keto metabolite with hydroxyl substitution on the pyrazole nucleus or A-ring (designated M2) was chromatographically separated from isomers with hydroxylation on the B-ring, C-ring, or D-ring (designated M3 and M4) [1]. The C-4 hydroxylated isomer—being an A-ring hydroxylated species—falls within the M2-type category, yet its precise retention time and mass spectral signature will differ from the 3′-hydroxy (pyrazole nucleus) form due to the distinct electronic environment of the C-4 allylic alcohol versus the pyrazole-attached hydroxyl. Definitive chromatographic resolution of the C-4 isomer from the 3′-hydroxy isomer therefore requires individual reference standards for accurate retention index determination [2].

chromatographic separation GC/TOF-MS LC/ESI-MS

Commercial Reference Standard Availability Gap: 4-Hydroxyprostanozol-17-ketone vs. Competitor Isomers

Among the three structurally confirmed monohydroxylated 17-keto prostanozol metabolites, the 3′-hydroxy isomer (CAS 1173998-80-5) has been widely distributed as an NMI Australia-certified reference material through major suppliers including Sigma-Aldrich, suitable for GC and LC applications in forensics and toxicology . In contrast, 4-Hydroxyprostanozol-17-ketone (CAS 1173998-82-7) has been available from a narrower set of specialized vendors such as Toronto Research Chemicals (TRC), and its availability as a neat certified reference standard has been historically constrained . This supply asymmetry means that laboratories screening for prostanozol misuse have been able to confirm 3′-hydroxy-17-ketoprostanozol with a commercially mature reference standard, while the C-4 hydroxylated metabolite—a major first-pass oxidation product—has remained under-validated due to procurement barriers [1].

certified reference material procurement supply chain

High-Value Application Scenarios for 4-Hydroxyprostanozol-17-ketone in Doping Control, Forensic Toxicology, and Metabolism Research


WADA-Accredited Doping Control Laboratory: Unequivocal Metabolite Confirmation for Adverse Analytical Findings

Under the WADA International Standard for Laboratories, the confirmation of a prohibited substance or its metabolite requires retention time agreement (±1% or ±0.1 min) and diagnostic ion ratio concordance between the urine specimen and an authentic reference standard analyzed in the same analytical batch. Doping control laboratories currently using 3′-hydroxyprostanozol-17-ketone (Sigma-Aldrich NMIS016) as their sole reference standard for prostanozol metabolite screening are analytically capable of confirming only the C-3′ hydroxylated pathway metabolite. By adding 4-Hydroxyprostanozol-17-ketone (CAS 1173998-82-7) to their reference material inventory, laboratories can extend confirmatory capability to the C-4 hydroxylated metabolite—a major Phase I oxidation product identified in both HLM and chimeric mouse models, and detected in genuine human doping control urine samples [1]. This closes a documented evidentiary gap and strengthens the defensibility of adverse analytical findings in Court of Arbitration for Sport proceedings.

Academic or Contract Research Organization (CRO) Metabolism Studies of Designer Steroids Using Humanized Liver Models

The uPA(+/+)-SCID chimeric mouse model with humanized liver has been validated as an ethically acceptable alternative to human volunteer excretion studies for designer steroid metabolism elucidation [1]. In this model, C-4 was identified as one of three major hydroxylation loci for prostanozol. Research groups studying the substrate specificity of CYP isoforms responsible for prostanozol oxidation (e.g., CYP3A4, CYP2C9) require authentic reference standards of each positional isomer to calibrate LC-MS/MS multiple reaction monitoring (MRM) transitions and to quantify relative metabolite formation rates in recombinant enzyme assays. Procuring 4-Hydroxyprostanozol-17-ketone enables these groups to complete their prostanozol metabolite library and to publish quantitative CYP phenotyping data for the C-4 hydroxylation pathway, which has remained uncharacterized due to lack of reference standard access [1].

Forensic Toxicology Reference Material Library Construction for Novel Psychoactive Substance and Designer Steroid Screening

National metrology institutes and forensic reference material producers (e.g., NMI Australia, NIST, LGC) construct comprehensive reference libraries to support routine screening of biological specimens for prohibited substances. The 2016 metabolic mapping study identified a total of twenty-four prostanozol metabolites spanning seven structural categories, yet only the 3′-hydroxy and 16β-hydroxy-17-ketoprostanozol congeners were unequivocally confirmed using reference materials [1]. The C-4 hydroxylated 17-keto metabolite represents a high-priority addition to these libraries because: (1) C-4 hydroxylation is a major first-pass metabolic pathway in humanized liver models; (2) the metabolite has been retrospectively confirmed in archived positive doping control urine samples; and (3) its absence from current commercial reference standard catalogs hampers the development of comprehensive LC-MS/MS screening methods for prostanozol misuse [1]. Procurement of 4-Hydroxyprostanozol-17-ketone directly supports the completeness and forensic robustness of these national reference collections.

Pharmaceutical Impurity Profiling and Degradation Product Identification for Anabolic Steroid Formulations

During the synthesis and long-term stability testing of prostanozol-based pharmaceutical or nutraceutical preparations, oxidative degradation can generate hydroxylated impurities at multiple sites on the steroid nucleus. Reference standards of authentic hydroxylated degradants are required by ICH Q3A/Q3B guidelines to identify, quantify, and set specification limits for impurities exceeding the identification threshold (0.1%–0.5% depending on daily dose). 4-Hydroxyprostanozol-17-ketone serves as the definitive reference standard for the C-4 hydroxylated oxidative degradant/impurity, which is structurally distinct from the 3′-hydroxy and 16β-hydroxy analogs already available commercially [1]. Its use in HPLC-UV or LC-MS impurity profiling methods enables accurate quantification, peak assignment, and toxicological qualification of the C-4 hydroxylated species in active pharmaceutical ingredient batches .

Quote Request

Request a Quote for 4-Hydroxyprostanozol-17-ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.